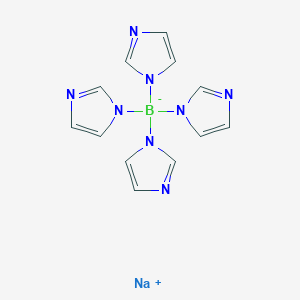
sodium;tetra(imidazol-1-yl)boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a coordination complex with the molecular formula C15H23GdO7 and a molecular weight of 472.6 g/mol. This compound is primarily used in research applications due to its unique properties and high purity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gadolinium (III) 2,4-pentanedionate hydrate can be synthesized through the reaction of gadolinium chloride with 2,4-pentanedione in the presence of a base. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. The reaction conditions often involve maintaining a specific pH and temperature to ensure the formation of the desired complex.
Industrial Production Methods
In industrial settings, the production of Gadolinium (III) 2,4-pentanedionate hydrate involves large-scale reactions using similar methods as in laboratory synthesis. The process includes the use of high-purity starting materials and controlled reaction environments to achieve consistent product quality. The final product is often subjected to rigorous purification steps to meet the required standards for research applications.
Analyse Chemischer Reaktionen
Types of Reactions
Gadolinium (III) 2,4-pentanedionate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of gadolinium oxide.
Reduction: Reduction reactions can convert the gadolinium ion to a lower oxidation state, although this is less common.
Substitution: Ligand substitution reactions can occur, where the 2,4-pentanedionate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions often involve the use of other chelating agents under controlled pH and temperature conditions.
Major Products Formed
Oxidation: Gadolinium oxide.
Reduction: Reduced gadolinium complexes.
Substitution: New coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Gadolinium (III) 2,4-pentanedionate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other gadolinium complexes and materials.
Biology: Employed in studies involving gadolinium-based contrast agents for magnetic resonance imaging (MRI).
Medicine: Investigated for its potential use in targeted drug delivery systems and as a contrast agent in diagnostic imaging.
Industry: Utilized in the production of high-performance materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of Gadolinium (III) 2,4-pentanedionate hydrate involves its ability to form stable complexes with various ligands. The gadolinium ion interacts with the ligands through coordination bonds, leading to the formation of stable structures. These complexes can interact with biological molecules and systems, making them useful in medical imaging and other applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gadolinium (III) chloride: Another gadolinium-based compound used in similar applications.
Gadolinium (III) nitrate: Used in the synthesis of gadolinium complexes and materials.
Gadolinium (III) acetate: Employed in various research and industrial applications.
Uniqueness
Gadolinium (III) 2,4-pentanedionate hydrate is unique due to its specific ligand structure, which provides distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and specific reactivity.
Eigenschaften
IUPAC Name |
sodium;tetra(imidazol-1-yl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BN8.Na/c1-5-18(9-14-1)13(19-6-2-15-10-19,20-7-3-16-11-20)21-8-4-17-12-21;/h1-12H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRFSDYWKKOQMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](N1C=CN=C1)(N2C=CN=C2)(N3C=CN=C3)N4C=CN=C4.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](N1C=CN=C1)(N2C=CN=C2)(N3C=CN=C3)N4C=CN=C4.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BN8Na |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














